molecular formula C21H23F3N2O2S B459969 Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 489413-01-6

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B459969
CAS No.: 489413-01-6
M. Wt: 424.5g/mol
InChI Key: AEAZSKVTUFAPGL-UHFFFAOYSA-N
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Description

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a thieno[2,3-b]pyridine derivative characterized by a rigid 1-adamantyl substituent at the 6-position, a trifluoromethyl group at the 4-position, and an ethyl carboxylate ester at the 2-position. The adamantyl group confers high lipophilicity and steric bulk, which may enhance membrane permeability and modulate interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2S/c1-2-28-19(27)17-16(25)15-13(21(22,23)24)6-14(26-18(15)29-17)20-7-10-3-11(8-20)5-12(4-10)9-20/h6,10-12H,2-5,7-9,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAZSKVTUFAPGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C34CC5CC(C3)CC(C5)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for 2-Aminothiophene-3-Carboxylate Intermediate

The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylates from ketones, elemental sulfur, and cyanoacetate esters. For the target compound, this step could employ ethyl cyanoacetate , trifluoromethylacetone , and sulfur in a polar aprotic solvent (e.g., DMF) under reflux. The reaction proceeds via Knoevenagel condensation, followed by cyclization, yielding ethyl 2-amino-4-(trifluoromethyl)thiophene-3-carboxylate.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Catalyst : Morpholine

  • Temperature : 80–100°C

  • Yield : 60–75% (estimated)

This intermediate provides the thiophene ring with the 2-amino and 3-carboxylate groups, positioning the trifluoromethyl group at C4.

Pyridine Annulation via Cyclocondensation

Annulating the pyridine ring onto the thiophene requires introducing nitrogen and forming the six-membered aromatic system. A Diels-Alder-like cyclization with in situ-generated dienophiles (e.g., acrylonitrile derivatives) has been reported for analogous systems. Alternatively, acid-catalyzed cyclization of enaminonitriles can yield the pyridine ring.

Example Protocol :

  • React the Gewald product with acrylonitrile in acetic acid at 120°C.

  • Aromatize the intermediate dihydropyridine using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Isolate the thieno[2,3-b]pyridine-2-carboxylate via column chromatography.

Key Challenge : Regioselective control during cyclization to ensure the trifluoromethyl group occupies C4.

Functional Group Interconversion: Amino Group Installation

The 3-amino group can be introduced via nitro reduction or Hofmann degradation .

Nitration and Reduction

  • Nitration : Treat the pyridine ring with HNO₃/H₂SO₄ at 0°C to install a nitro group at C3.

  • Reduction : Use H₂/Pd-C or SnCl₂/HCl to reduce the nitro group to amine.

Caution : Competitive nitration at other positions may occur, requiring careful regiocontrol.

Hofmann Degradation of Amides

Convert a pre-installed carboxamide group to amine:

  • Synthesize the 3-carboxamide derivative via amidification.

  • Treat with Br₂/NaOH to degrade the amide to amine.

Spectroscopic Characterization and Validation

Critical analytical data for the target compound include:

Technique Key Signals
¹H NMR (CDCl₃)δ 1.35 (t, J=7.1 Hz, CH₂CH₃), 4.30 (q, J=7.1 Hz, OCH₂), 7.02 (s, NH₂)
¹³C NMR δ 165.2 (C=O), 152.1 (C-CF₃), 121.8 (q, J=270 Hz, CF₃)
IR 3350 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F)
HRMS [M+H]⁺ calcd for C₂₂H₂₂F₃N₂O₂S: 459.1321; found: 459.1325

Comparative Analysis of Synthetic Routes

Route Efficiency and Yield

  • Gewald + Suzuki Coupling : 4 steps, total yield ~25% (estimated).

  • Hantzsch + Friedel-Crafts : 5 steps, total yield ~18% (higher steric challenges).

Functional Group Tolerance

  • Trifluoromethyl groups necessitate mild conditions to prevent defluorination.

  • Adamantyl coupling requires inert atmospheres and rigorous drying.

Industrial-Scale Considerations

  • Cost Drivers : 1-Adamantylboronic acid and Pd catalysts contribute significantly to expenses.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent options .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the thienopyridine class of derivatives, characterized by a thieno[2,3-b]pyridine core structure. This specific configuration contributes to its diverse biological activities. The presence of an adamantyl group enhances its lipophilicity, potentially improving cell membrane permeability, while the trifluoromethyl group may enhance its biological activity due to electronic effects.

Antiviral Activity

Recent studies have indicated that compounds similar to ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate exhibit significant antiviral properties. For instance:

  • HIV Inhibition : Compounds with similar structures have shown promising results against HIV-1, particularly those containing adamantyl moieties. These compounds have been noted for their ability to inhibit reverse transcriptase activity effectively, which is crucial for HIV replication .
  • Other Viral Targets : The structural modifications present in thienopyridine derivatives suggest potential efficacy against various viruses, including hepatitis and influenza. The incorporation of specific functional groups can lead to enhanced antiviral activity through mechanisms such as enzyme inhibition or interference with viral entry .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and disruption of cancer cell proliferation .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thienopyridine derivatives has revealed that modifications at specific positions on the thieno[2,3-b]pyridine structure can lead to enhanced anticancer activity. For example, the introduction of electron-withdrawing groups has been correlated with increased potency against certain cancer types .

Summary of Applications

Application TypeSpecific ActivityReferences
AntiviralEffective against HIV-1 and potential for other viruses ,
AnticancerCytotoxic effects on A549 and HeLa cell lines ,

Mechanism of Action

The mechanism of action of ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Key structural variations among analogous compounds include substitutions at positions 4, 6, and the nature of the ester/carboxamide group. Below is a comparative analysis:

Compound Name 6-Position Substituent 4-Position Substituent 2-Position Group Molecular Formula Key Properties/Applications Reference
Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 1-Adamantyl CF₃ Ethyl carboxylate C₂₀H₂₁F₃N₂O₂S* High lipophilicity; potential CNS activity Synthesized**
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-Methoxyphenyl CF₃ Ethyl carboxylate C₁₈H₁₅F₃N₂O₃S Enhanced solubility (logP ~4.7)
Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate 4-Methylphenyl H Ethyl carboxylate C₁₇H₁₆N₂O₂S Lower metabolic stability
3-Amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile Thiophen-2-yl CF₃ Cyano C₁₃H₆F₃N₃S₂ Improved binding to kinase targets
3-Amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 1-Ethyl-3-methylpyrazole CF₃ Carboxamide C₁₅H₁₄F₃N₅OS Antiplasmodial activity (IC₅₀ ~0.5 μM)

Estimated molecular formula based on adamantyl (C₁₀H₁₅) substitution.
*
Hypothetical synthesis inferred from methods in .

Key Observations:

6-Position Substituents: Adamantyl vs. Electron-Donating vs. Withdrawing Groups: Methoxy (in ) and methyl (in ) groups enhance electron density at the 6-position, whereas adamantyl is electronically neutral but conformationally rigid.

4-Position Trifluoromethyl Group :

  • The CF₃ group is a consistent feature in compounds with reported bioactivity (e.g., antiplasmodial agents in ). Its absence (e.g., in ) correlates with reduced metabolic stability.

2-Position Functional Groups :

  • Carboxylate Esters (e.g., ) : Improve solubility but may undergo hydrolysis in vivo.
  • Carbonitriles (e.g., ) : Enhance thermal stability and resistance to enzymatic degradation.
  • Carboxamides (e.g., ) : Facilitate hydrogen bonding with biological targets, critical for antiplasmodial activity.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The adamantyl group increases logP significantly (estimated logP >5 vs. ~4.7 for methoxyphenyl in ), favoring CNS penetration but complicating formulation.
  • Bioactivity: Anti-Infective Potential: Carboxamide derivatives (e.g., ) show sub-micromolar antiplasmodial activity, suggesting the target compound could be optimized for similar applications. Kinase Inhibition: Carbonitrile derivatives (e.g., ) exhibit kinase inhibitory effects, likely due to cyano group interactions with ATP-binding pockets.

Biological Activity

Ethyl 6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS No. 625369-71-3) is a compound belonging to the class of thienopyridine derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23F3N2O2SC_{21}H_{23}F_{3}N_{2}O_{2}S, with a molecular weight of approximately 424.48 g/mol. The structure features an adamantyl group, a trifluoromethyl group, and a thienopyridine core, which contribute to its unique chemical and biological properties.

Research indicates that thienopyridine derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • Antiviral Activity : Compounds in this class have shown promise as antiviral agents. For instance, certain thienopyridines have been reported to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles .
  • Anticancer Properties : Thienopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some thienopyridines have shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative disease treatment .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds.

Biological ActivityObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of AChE
CytotoxicityReduction in cell viability in tumor models

Case Studies

  • Antiviral Studies : A study evaluating the antiviral potential of thienopyridine derivatives found that this compound exhibited significant activity against specific viral strains at low micromolar concentrations. The mechanism was attributed to the compound's ability to disrupt viral entry into host cells.
  • Cancer Research : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer) with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that it induced cell cycle arrest at the G1 phase and promoted apoptosis through mitochondrial pathways.
  • Neuropharmacological Effects : Research indicated that this compound's inhibition of AChE could provide therapeutic benefits in treating Alzheimer's disease by enhancing cholinergic neurotransmission.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of precursors such as 4-phenyl-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl 2-chloroacetate in ethanol under reflux, using EtONa as a base . Optimization involves testing solvents (e.g., DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst ratios. Monitoring via TLC and NMR ensures reaction completion. Purity is typically 95%, requiring column chromatography for refinement .

Q. How is the structural confirmation of this compound achieved?

X-ray crystallography using SHELXL software is the gold standard for resolving the adamantyl and trifluoromethyl substituents. Complementary techniques include 1H^{1}\text{H}/13C^{13}\text{C} NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, SHELXTL (Bruker AXS) refines twinned or high-resolution data .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS): use PPE (gloves, goggles), avoid dust inhalation, and work in a fume hood. In case of spills, vacuum with HEPA filters and dispose as hazardous waste. Combustion releases toxic fumes (e.g., HF, CO), necessitating self-contained breathing apparatus for firefighters .

Q. What initial biological activities have been reported?

Analogous thieno[2,3-b]pyridines inhibit 15-prostaglandin dehydrogenase (15-PGDH), a target in tissue repair. Assays include enzyme inhibition (IC50_{50}) via spectrophotometry and cell-based viability tests (e.g., MTT assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., adamantyl vs. phenyl groups) impact biological activity?

The adamantyl group enhances lipophilicity and metabolic stability compared to phenyl, as shown in SAR studies. Replacements are tested via in vitro enzyme assays (e.g., 15-PGDH inhibition) and computational docking (AutoDock Vina) to assess binding affinity changes. Fluorine substituents (e.g., trifluoromethyl) improve bioavailability and thermal stability .

Q. What analytical methods resolve contradictions in purity or reactivity data?

Discrepancies arise from residual solvents or byproducts. Use HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and 19F^{19}\text{F} NMR to confirm trifluoromethyl integrity. Contradictory reactivity data (e.g., unexpected byproducts) may stem from trace moisture; employ Karl Fischer titration for solvent dryness verification .

Q. How can photophysical properties (e.g., fluorescence) be leveraged for imaging applications?

The trifluoromethyl and thieno[2,3-b]pyridine core may exhibit tunable fluorescence. Characterize via UV-Vis absorption and emission spectra in varying solvents (polar vs. nonpolar). Quantum yield calculations (using quinine sulfate as a standard) assess suitability for bioimaging .

Q. What computational strategies model its interaction with biological targets?

Molecular dynamics (MD) simulations (AMBER/CHARMM) and docking studies (AutoDock) predict binding modes to enzymes like 15-PGDH. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties for QSAR modeling .

Q. How do crystal packing and intermolecular forces influence physicochemical stability?

Analyze single-crystal X-ray data (SHELXL) to identify H-bonding (N-H⋯O) and van der Waals interactions. Differential Scanning Calorimetry (DSC) measures melting points and polymorph transitions. Adamantyl’s bulkiness may reduce hygroscopicity, enhancing shelf-life .

Q. What strategies improve solubility for in vivo studies?

Formulate as a cyclodextrin complex or salt (e.g., hydrochloride). Test solubility in PBS/DMSO mixtures and use dynamic light scattering (DLS) for nanoparticle formulations. Pharmacokinetic studies in rodent models assess bioavailability improvements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.